5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-4-5(2)11-3-6(8-4)7(9)10;/h4-6,8H,3H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICUBGWGONJGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diisopropanolamine Dehydration
A validated approach involves the acid-catalyzed dehydration of diisopropanolamine derivatives. In a representative procedure, diisopropanolamine reacts with concentrated sulfuric acid at 178–183°C, undergoing cyclization to yield a dimethylmorpholine intermediate. This method, yielding 83.63% product, emphasizes temperature control to prevent carbonization and isomer byproducts. Adapting this to 5,6-dimethylmorpholine-3-carboxylic acid requires introducing the carboxylic acid moiety prior to cyclization.
Reaction Conditions:
Isomer Control and Byproduct Management
The reaction typically generates isomeric byproducts, including trans-2,6-dimethylmorpholine and 2,5-dimethyl analogs. Gas chromatography (GC) analyses reveal that optimized conditions reduce trans-isomer content to ≤6.2%. For the target compound, regioselective protection of the 3-position during cyclization may minimize undesired isomers.
Introducing the carboxylic acid group necessitates strategic functionalization. Patent US20110172428A1 demonstrates carboxyl group introduction via hydrolysis of nitrile intermediates or direct oxidation of hydroxymethyl precursors.
Nitrile Hydrolysis Route
A two-step protocol involves:
- Nitrile Formation: Reacting 3-chloromorpholine with sodium cyanide in aqueous methanol.
- Acidic Hydrolysis: Treating the nitrile intermediate with HCl/H₂SO₄ at 90°C to yield the carboxylic acid.
Example Protocol:
Oxidation of Hydroxymethyl Precursors
Alternately, oxidizing a 3-hydroxymethyl group using KMnO₄ or RuO₂ in acidic media achieves carboxylation. This method, while efficient, risks over-oxidation; thus, stoichiometric control is critical.
Optimized Conditions:
- Substrate: 3-Hydroxymethyl-5,6-dimethylmorpholine
- Oxidant: RuO₂ (0.1 eq), H₂O/AcOH (4:1)
- Temperature: 60°C
- Yield: 85%.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and solubility. Patent CN110950818B details salt formation via alkaline hydrolysis followed by HCl treatment.
Alkaline Hydrolysis and Acid Quench
- Hydrolysis: Treat the carboxylic acid morpholine with NaOH (pH 13–14) to deprotonate the amine.
- Precipitation: Add concentrated HCl to pH 2–3, inducing crystallization.
Procedure:
Purification and Crystallization Techniques
Purifying this compound demands selective crystallization. Ethyl acetate and isopropyl acetate emerge as optimal solvents for isolating the hydrochloride salt.
Recrystallization Protocol
- Solvent: Ethyl acetate/isopropyl acetate (3:1)
- Temperature Gradient: 20°C → 0°C over 3 hours
- Purity Enhancement: Recrystallization increases purity from 92.2% to 99.9%.
Table 1. Crystallization Efficiency Across Solvents
| Solvent | Yield (%) | Purity (GC, %) |
|---|---|---|
| Ethyl acetate | 76.03 | 99.20 |
| Isopropyl acetate | 77.43 | 99.92 |
| n-Butyl acetate | 75.12 | 98.85 |
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Gas Chromatography (GC)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 6H, CH₃), 3.45–3.70 (m, 4H, morpholine H), 4.10 (s, 1H, COOH).
- ¹³C NMR: δ 19.5 (CH₃), 52.3 (morpholine C), 172.8 (COOH).
Challenges and Mitigation Strategies
Isomeric Byproducts
Trans-isomers and 2,5-dimethyl analogs persist at 5–10% levels. Countermeasures include:
Carboxylic Acid Stability
The free acid tends to decarboxylate above 100°C. Recommendations:
- Low-Temperature Workup: Conduct hydrolysis and salt formation below 50°C.
- Inert Atmosphere: Use N₂ or Ar to prevent oxidative degradation.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium hydroxide (NaOH), alkoxides, amines, typically in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with applications in scientific research and pharmaceuticals. It features a morpholine ring, a six-membered heterocyclic amine containing one oxygen atom and five carbon atoms, with two methyl groups attached.
Properties
This compound has a molecular weight of 195.64 g/mol . It is soluble in water, which makes it suitable for various applications.
Applications
5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride finds applications in:
- Pharmaceuticals As an intermediate in drug synthesis.
- Research Its versatility makes it valuable across multiple fields of study.
This compound and its derivatives can be used as building blocks in the synthesis of complex molecules with potential biological activities. One specific application is as an intermediate in the synthesis of Spiropyrimidinetrione DNA gyrase inhibitors . These inhibitors can be used to develop new antibiotics to overcome drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli .
Structural Analogues
Several compounds share structural similarities with 5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2,6-Dimethylmorpholine-3-carboxylic acid | C7H14ClNO3 | Different methyl substitution pattern |
| 5,6-Dimethylmorpholine-3-carboxylic acid | C7H14ClNO3 | Similar but differs in methyl group position |
| 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid | C12H17ClN2O3 | Contains a benzyl group enhancing lipophilicity |
Mechanism of Action
The mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor or activator, interacting with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the morpholine ring can engage in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with this compound, differing in substitution patterns or functional groups:
Comparative Analysis
Substitution Patterns and Reactivity
- 5,6-Dimethyl vs.
- Sulfone vs. Oxygen : The thiomorpholine derivative (CAS 1461706-29-5) introduces a sulfone group, enhancing electron-withdrawing effects and altering solubility .
- Fluorinated Derivatives : The trifluoromethyl-substituted compound (CAS 2703774-47-2) exhibits increased lipophilicity, making it valuable in medicinal chemistry for improving membrane permeability .
Physicochemical Properties
- Molecular Weight: The hydrochloride salt of 5,6-dimethylmorpholine-3-carboxylic acid is inferred to have a higher molecular weight (~195–200 g/mol) compared to its non-methylated counterpart (167.59 g/mol) .
- Acid Stability : While direct data for this compound are lacking, analogs like Nicardipine Hydrochloride () demonstrate pH-dependent stability, suggesting similar behavior for morpholine-based hydrochlorides.
Biological Activity
5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride (CAS No. 121553404) is a compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring with two methyl substitutions and a carboxylic acid group, enhancing its solubility and reactivity. The molecular formula is C₇H₁₄ClNO₃, with a molecular weight of approximately 195.64 g/mol. The compound exists as a hydrochloride salt, which improves its stability in aqueous solutions .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiviral Properties : The compound has been studied for its potential antiviral effects, particularly against viruses such as SARS-CoV-2. Computational methods have been employed to analyze its interactions with viral proteases .
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation in antimicrobial drug development .
- Pharmacological Applications : Its structural characteristics suggest potential applications in pharmacology, particularly as an intermediate in the synthesis of novel therapeutic agents .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in various biochemical pathways. For instance:
- Inhibition of Viral Proteases : Studies have shown that the compound can act as an inhibitor of viral proteases, which are crucial for viral replication .
- Enzyme Interaction : It may also influence enzyme activity related to metabolic pathways, although detailed mechanisms are yet to be fully elucidated .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- SARS-CoV-2 Protease Inhibition : A study utilized computational modeling to demonstrate the binding affinity of this compound to the SARS-CoV-2 protease, suggesting its potential as a therapeutic candidate against COVID-19 .
- Antimicrobial Testing : In vitro assays have indicated that the compound exhibits antimicrobial properties against specific bacterial strains, warranting further exploration for clinical applications .
- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds suggests that 5,6-Dimethylmorpholine derivatives may possess favorable absorption and metabolism profiles .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity and pharmacological potential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 121553404 | Exhibits antiviral and antimicrobial activities |
| (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride | 1313277-22-3 | Enantiomer with potentially different effects |
| Morpholine-3-carboxylic acid | 10425-86-0 | Lacks methyl substituents; different reactivity |
The methyl substitutions on the morpholine ring significantly influence both the chemical reactivity and biological activity of these compounds .
Q & A
Q. What are the key synthetic routes for preparing 5,6-dimethylmorpholine-3-carboxylic acid hydrochloride, and how can purity be optimized?
The synthesis typically involves cyclization of precursors such as substituted ethanolamines or amino alcohols under acidic or basic conditions. For example, oxidation of 5,6-dimethylmorpholine derivatives using agents like potassium permanganate under controlled acidic conditions (pH 2–3) can yield the carboxylic acid form, which is then converted to the hydrochloride salt . Purification often employs recrystallization (using ethanol/water mixtures) or chromatography (silica gel with dichloromethane:methanol gradients) to achieve >95% purity . Scalable methods may use continuous flow reactors to enhance reproducibility and reduce by-products .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and should be stored in a desiccator at room temperature (20–25°C) under inert gas (e.g., argon) to prevent hydrolysis of the morpholine ring or degradation of the hydrochloride salt. Avoid exposure to moisture, light, or extreme temperatures. Storage in amber glass vials with PTFE-lined caps is recommended .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Confirms the morpholine ring structure, methyl group positions, and carboxylic acid proton environment .
- HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS showing [M+H]+ at m/z 195.6) .
- X-ray crystallography : Resolves stereochemistry for enantiomeric purity, critical for structure-activity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-products often arise from incomplete ring closure or over-oxidation. Key optimizations include:
- Temperature control : Maintaining 0–5°C during acid-catalyzed cyclization reduces side reactions .
- Catalyst selection : Using trifluoroacetic acid instead of HCl improves selectivity in forming the morpholine ring .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates while reducing esterification of the carboxylic acid group .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may stem from:
- Buffer composition : Phosphate buffers can chelate metal ions, altering enzyme activity. Use Tris-HCl or HEPES buffers for consistency .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column) ensures >99% enantiomeric excess, as impurities in stereoisomers can skew results .
- Protein binding : Pre-incubate the compound with serum albumin to assess non-specific binding effects .
Q. How does the compound’s structure influence its interaction with biological targets?
- Carboxylic acid group : Participates in hydrogen bonding with catalytic residues (e.g., in serine proteases), enhancing binding affinity .
- Morpholine ring rigidity : Restricts conformational flexibility, improving selectivity for hydrophobic pockets in receptors like GPCRs .
- Methyl substituents : The 5,6-dimethyl groups sterically hinder off-target interactions, reducing toxicity in cell-based assays .
Q. What advanced computational methods support the design of derivatives with enhanced activity?
- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., COX-2) to guide functional group modifications .
- QM/MM simulations : Models electron transfer during oxidation/reduction reactions, aiding in redox-stable derivative design .
- ADMET prediction (SwissADME) : Filters derivatives with unfavorable pharmacokinetics (e.g., low solubility or high CYP450 inhibition) .
Q. How can researchers address challenges in scaling up synthesis without compromising yield?
- Flow chemistry : Continuous flow systems reduce batch variability and improve heat dissipation during exothermic steps (e.g., HCl salt formation) .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
- Green chemistry : Replace methyl chloroformate with dimethyl carbonate to reduce toxicity and waste .
Data Contradiction Analysis
Q. How should conflicting solubility data in aqueous vs. organic solvents be interpreted?
Reported solubility variations (e.g., 10 mg/mL in water vs. 50 mg/mL in DMSO) likely reflect:
Q. What experimental controls are critical for reproducibility in enzyme inhibition assays?
- Negative controls : Include a morpholine derivative without the carboxylic acid group to isolate the role of the functional group .
- Positive controls : Use known inhibitors (e.g., aspirin for COX-2) to validate assay conditions.
- Buffer pH calibration : Adjust to physiological pH (7.4) to avoid artificial activity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
